molecular formula C11H10N2O B1426829 2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde CAS No. 1339182-17-0

2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Cat. No. B1426829
M. Wt: 186.21 g/mol
InChI Key: RUZOSLSTPRWFPY-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is a chemical compound that contains a pyrazole ring, which is a heterocyclic aromatic organic compound . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” can be represented by the SMILES string O=C([H])C1=CC(C)=CC=C1N2N=CC=C2 . This indicates that the compound contains a benzaldehyde group attached to a 1-methyl-1H-pyrazol-5-yl group .

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazole integrated benzophenones have been designed and synthesized, showing potential as anti-inflammatory agents with additional antioxidant properties. For instance, a series of novel pyrazole integrated benzophenones demonstrated significant in vivo anti-inflammatory activity and in vitro COX-1/COX-2 inhibition, highlighting the versatility of pyrazole derivatives in therapeutic research (Bandgar et al., 2013).

Antinociceptive Properties

Pyrazoline derivatives, closely related to pyrazole compounds, have been synthesized and evaluated for their antinociceptive activities. These compounds displayed significant reduction in pain responses in animal models, indicating the potential of pyrazole derivatives in pain management research (Kaplancıklı et al., 2009).

Anti-Fibrotic Drug Potential

Pyrazole derivatives have also been explored for their anti-fibrotic properties. For example, a novel ALK5 inhibitor with a pyrazole component demonstrated significant suppression of renal and hepatic fibrosis, indicating the potential application of pyrazole derivatives in treating fibrotic diseases (Kim et al., 2008).

Metabolic and Pharmacokinetic Studies

The pharmacokinetics and metabolism of certain pyrazole-containing compounds have been investigated, revealing their potential as effective oral drugs due to favorable bioavailability and distribution profiles, further emphasizing the significance of pyrazole derivatives in drug development (Kim et al., 2008).

properties

IUPAC Name

2-(2-methylpyrazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-11(6-7-12-13)10-5-3-2-4-9(10)8-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZOSLSTPRWFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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